molecular formula C12H17NO5 B8525679 Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B8525679
M. Wt: 255.27 g/mol
InChI Key: LKVPAJBLAXSLLC-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl group, two oxo groups, an oxa group, and an azabicyclo nonane framework, making it a subject of interest for researchers.

Preparation Methods

The synthesis of tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.

Chemical Reactions Analysis

Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological outcomes.

Comparison with Similar Compounds

Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can be compared with similar compounds such as:

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar bicyclic structure but differs in the presence of an oxo group instead of an oxa group.

    Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with a different bicyclic framework, highlighting the diversity in structural variations. The uniqueness of tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-5-7-4-8(6-13)10(15)17-9(7)14/h7-8H,4-6H2,1-3H3

InChI Key

LKVPAJBLAXSLLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of piperidine-1,3,5-tricarboxylic acid 1-tert-butyl ester (1 g, 3.6 mmol) in acetic anhydride (20 mL) is heated at reflux for 2 h. The reaction mixture is evaporated three times with toluene before it is dried under high vacuum at rt overnight to give a yellow solid. MS (LC-MS): 278 [M+Na]+.

Synthesis routes and methods II

Procedure details

Under a nitrogen stream, 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid (5.00 g, 18.3 mmol) was suspended in tetrahydrofuran (10.0 mL), and trifluoroacetic anhydride (3.80 mL, 27.5 mmol) was added dropwise at 20-30° C. After completion of the dropwise addition, the mixture was stirred at 20-30° C. for 1 hr. To the reaction mixture was added dropwise heptane (20.0 mL) at 20-30° C., and the mixture was cooled to 0-10° C. and stirred for 3 hr. The precipitated crystals were collected by filtration, washed with heptane (3.00 mL), and dried under reduced pressure at 40° C. to give tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3,3,1]nonane-7-carboxylate as a white crystalline powder (4.03 g, yield 86.1%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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